molecular formula C13H33N4P B14418263 N'''-Heptyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide CAS No. 81675-79-8

N'''-Heptyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide

Cat. No.: B14418263
CAS No.: 81675-79-8
M. Wt: 276.40 g/mol
InChI Key: ZCBYEECEKNWFPC-UHFFFAOYSA-N
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Description

N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is a phosphazene base known for its strong basicity and steric hindrance. This compound is part of a family of extremely strong, non-ionic, non-charged nitrogen bases . It is used in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide typically involves the reaction of heptylamine with hexamethylphosphoramide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoramide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves its strong basicity and ability to stabilize negative charges. This allows it to act as a catalyst in various chemical reactions by facilitating the formation of reactive intermediates. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘’-Heptyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is unique due to its heptyl group, which provides additional steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

81675-79-8

Molecular Formula

C13H33N4P

Molecular Weight

276.40 g/mol

IUPAC Name

N-[bis(dimethylamino)-heptylimino-λ5-phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C13H33N4P/c1-8-9-10-11-12-13-14-18(15(2)3,16(4)5)17(6)7/h8-13H2,1-7H3

InChI Key

ZCBYEECEKNWFPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=P(N(C)C)(N(C)C)N(C)C

Origin of Product

United States

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